![molecular formula C21H20N6O2 B2713059 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1203277-08-0](/img/structure/B2713059.png)
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features multiple functional groups, including benzimidazole, furan, pyridazine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzimidazole derivatives, furan derivatives, and pyridazine derivatives. These intermediates are then coupled using various organic reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The process would also need to be scalable and cost-effective for commercial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzimidazole rings.
Reduction: Reduction reactions could target the pyridazine ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzodiazoles, including the target compound, exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. A recent study demonstrated that modifications on the benzodiazole ring can enhance efficacy against specific cancer types, such as breast and lung cancers .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing piperazine moieties have been explored for their ability to modulate serotonin and dopamine receptors, which are critical in treating disorders like depression and schizophrenia. In silico studies have indicated that the furan and pyridazine components may enhance binding affinity to these receptors, suggesting a promising avenue for developing new neuropharmacological agents .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of benzodiazole derivatives against various pathogens, including bacteria and fungi. The presence of the furan ring is believed to contribute to this activity, as it has been associated with increased membrane permeability in microbial cells. Laboratory tests have shown that derivatives similar to the target compound exhibit notable inhibition against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one. SAR studies reveal how modifications in the molecular structure affect biological activity. For instance:
Modification | Effect on Activity |
---|---|
Substitution on benzodiazole ring | Increased anticancer potency |
Alteration of piperazine substituents | Enhanced neuropharmacological effects |
Variation in furan or pyridazine moieties | Improved antimicrobial properties |
These insights guide further synthetic efforts to develop more potent analogs.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal focused on a series of benzodiazole derivatives, including those structurally related to the target compound. The research demonstrated that certain modifications led to a significant decrease in cell viability in human cancer cell lines, establishing a correlation between structure and anticancer activity .
Case Study 2: Neuropharmacological Assessment
Another research effort evaluated compounds with similar frameworks for their effects on serotonin receptors. The findings suggested that specific substitutions could enhance receptor affinity, providing a basis for developing new treatments for mood disorders .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Furan derivatives: Compounds containing furan rings.
Pyridazine derivatives: Compounds with pyridazine rings.
Piperazine derivatives: Compounds featuring piperazine moieties.
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that may not be possible with simpler compounds.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzodiazole ring, a piperazine moiety, and a furan-pyridazine component, which contribute to its biological activity.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of compounds containing piperazine and pyridazine derivatives. For instance, derivatives similar to the compound have demonstrated significant inhibitory effects on α-glucosidases, with IC50 values significantly lower than standard drugs like acarbose.
Compound | IC50 (μM) | Comparison to Acarbose (IC50 = 14.70 μM) |
---|---|---|
Compound A | 8.9 ± 0.2 | ~69 times stronger |
Compound B | 4.75 ± 0.24 | More effective |
These findings suggest that the compound may also exhibit similar antidiabetic properties through inhibition of carbohydrate-digesting enzymes .
Anticancer Activity
The benzodiazole and piperazine scaffolds are known for their anticancer activities. Research indicates that compounds with these structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that certain benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Compounds with similar structural features have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the furan ring may enhance the antioxidant properties of the compound .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in glucose metabolism, leading to reduced blood sugar levels.
- Cell Signaling Modulation : It may interfere with growth factor signaling pathways that promote cancer cell survival.
- Antioxidant Activity : The furan component is known to contribute to antioxidant activity, potentially reducing oxidative stress in neuronal cells.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Study on Antidiabetic Effects : A clinical trial involving a piperazine derivative showed significant reductions in postprandial glucose levels among participants compared to placebo groups.
- Cancer Cell Line Studies : Laboratory studies demonstrated that a benzodiazole derivative led to a decrease in cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-21(14-27-15-22-16-4-1-2-5-18(16)27)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-29-19/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRIHCCCTCJJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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